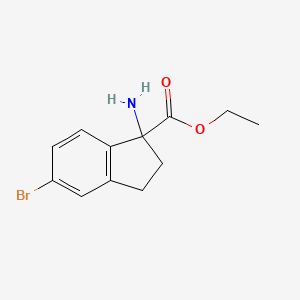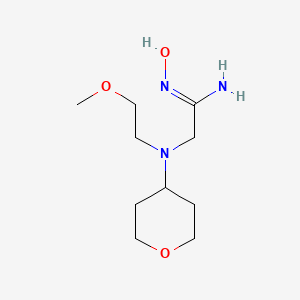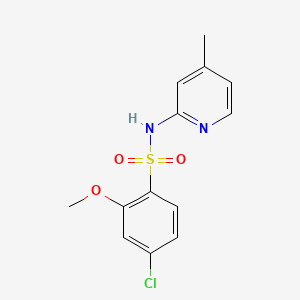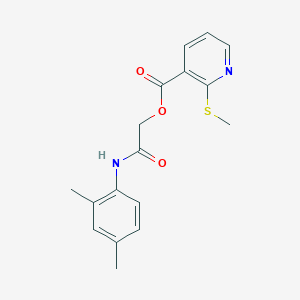
BIs(2-hexyldecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic compound known for its unique chemical structure and properties. It is an ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, including its role in the formulation of lipid nanoparticles for drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps typically include:
Preparation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving hexanoic acid and 2-hexyldecanol.
Functionalization: The core structure is then functionalized with 2-hydroxyethylamine through a nucleophilic substitution reaction, resulting in the formation of the final compound.
Industrial Production Methods
In industrial settings, the production of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the 2-hydroxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery and vaccine development.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of encapsulated molecules. The ionizable nature of the compound allows it to respond to changes in pH, promoting the release of its cargo in specific cellular environments.
Comparación Con Compuestos Similares
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can be compared with other ionizable lipids, such as:
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
DLin-MC3-DMA: Known for its use in lipid nanoparticle formulations for siRNA delivery.
C12-200: Utilized in the delivery of nucleic acids and other therapeutic agents.
The uniqueness of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate lies in its specific chemical structure, which provides distinct advantages in terms of stability, bioavailability, and efficacy in various applications.
Propiedades
Fórmula molecular |
C46H91NO5 |
|---|---|
Peso molecular |
738.2 g/mol |
Nombre IUPAC |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-19-25-33-43(31-23-15-11-7-3)41-51-45(49)35-27-21-29-37-47(39-40-48)38-30-22-28-36-46(50)52-42-44(32-24-16-12-8-4)34-26-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
Clave InChI |
DQIWRUQYFBALOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)

![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)




